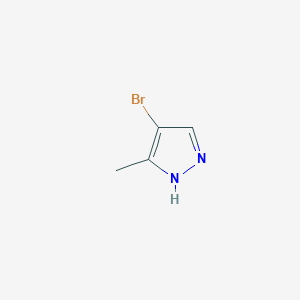

4-Bromo-3-methyl-1H-pyrazole

Overview

Description

4-Bromo-3-methyl-1H-pyrazole is a brominated pyrazole derivative that is of interest due to its potential as a building block in organic synthesis and its relevance in various chemical reactions. The presence of the bromine atom makes it a valuable starting material for further functionalization, such as metalation reactions or transition-metal-catalyzed cross-coupling reactions .

Synthesis Analysis

The synthesis of this compound and related compounds often involves the functionalization of pyrazole derivatives. For instance, the title compound in paper was prepared by treating 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride/methyl iodide to yield the methoxy derivative. This indicates that similar methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of this compound has not been explicitly detailed in the provided papers. However, the structure and tautomerism of related 4-bromo substituted 1H-pyrazoles have been studied, revealing that the 3-bromo tautomer is predominant in both the solid state and in solution . This suggests that this compound may exhibit similar tautomeric preferences.

Chemical Reactions Analysis

This compound can be expected to participate in various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For example, bromo(hetero)arenes like this compound are valuable for functionalization via halogen-metal exchange or cross-coupling reactions . The reactivity of the bromine atom also allows for the potential synthesis of condensed systems involving a ring-oxygen atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the provided papers. However, the properties of brominated pyrazoles can be inferred from related studies. For instance, the crystal structure of 4-bromo-1H-pyrazole has been characterized, and its halogenated analogs are known to form specific hydrogen-bonding motifs . The presence of the methyl group in the 3-position could influence the compound's boiling point, solubility, and density compared to its non-methylated counterpart.

Scientific Research Applications

Chemical Synthesis and Functionalization

4-Bromo-3-methyl-1H-pyrazole serves as a valuable starting material for further chemical functionalization, such as metalation reactions and transition-metal-catalyzed cross-coupling reactions. These reactions are pivotal in the synthesis of various condensed systems, including those with ring-oxygen atoms like condensed furans and pyranes (Kleizienė et al., 2009).

Tautomerism and Molecular Structure

The tautomerism of 4-bromo substituted 1H-pyrazoles, including this compound, has been studied, revealing insights into their behavior in both solid states and solutions. Understanding their tautomeric forms is crucial for their application in various chemical reactions and processes (Trofimenko et al., 2007).

Antibacterial and Antifungal Applications

This compound derivatives have demonstrated significant antibacterial and antifungal properties. Their application in creating compounds that inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria, highlights their potential in medicinal chemistry (Pundeer et al., 2013).

Electrocatalytic Transformations

The compound has been used in electrocatalyzed multicomponent transformations, which are important for the synthesis of complex organic molecules like dihydropyrano[2,3-c]pyrazole derivatives. These transformations are significant in green chemistry due to their efficiency and environmentally friendly nature (Vafajoo et al., 2015).

Synthesis of N-Phenylpyrazole Derivatives

This compound has been used in the synthesis of N-phenylpyrazole derivatives with potent antimicrobial activity. This underscores its role in the development of new therapeutic agents with antimicrobial properties (Farag et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-Bromo-3-methylpyrazole is the respiratory system . This compound has been shown to have an inhibitory effect on the growth of plants , suggesting that it may interact with specific targets within plant cells.

Mode of Action

It’s known that pyrazoles, the class of compounds to which 4-bromo-3-methylpyrazole belongs, exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy dependent and independent calcium uptake . These processes are crucial for cellular energy production and regulation of cellular functions.

Pharmacokinetics

It is soluble in methanol , which suggests that it may have good bioavailability if administered orally.

Result of Action

It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy dependent and independent calcium uptake . These effects could potentially disrupt cellular energy production and calcium homeostasis, leading to various downstream effects.

Action Environment

The action of 4-Bromo-3-methylpyrazole can be influenced by environmental factors. For instance, its stability and efficacy could be affected by temperature, as it has a melting point of 77-79 °C . Moreover, it is classified as a combustible solid , suggesting that it should be kept away from heat sources. It is also important to note that it should be stored in a dry, cool, and well-ventilated place .

Biochemical Analysis

Biochemical Properties

4-Bromo-3-methylpyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The interaction of 4-Bromo-3-methylpyrazole with acetylcholinesterase can lead to the inhibition of the enzyme’s activity, affecting neurotransmission and potentially leading to neurotoxic effects . Additionally, 4-Bromo-3-methylpyrazole has been shown to interact with other biomolecules involved in oxidative stress pathways, such as reactive oxygen species (ROS), which can further influence cellular processes .

Cellular Effects

The effects of 4-Bromo-3-methylpyrazole on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromo-3-methylpyrazole has been reported to affect the activity of enzymes involved in oxidative phosphorylation and ATP production, leading to alterations in cellular energy metabolism . Furthermore, the compound’s interaction with acetylcholinesterase can result in changes in cell signaling pathways related to neurotransmission, potentially impacting neuronal function and behavior . The modulation of ROS levels by 4-Bromo-3-methylpyrazole can also lead to oxidative stress, affecting various cellular components such as lipids, proteins, and DNA .

Molecular Mechanism

The molecular mechanism of action of 4-Bromo-3-methylpyrazole involves several key interactions at the molecular level. The compound can bind to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission and potential neurotoxic effects. Additionally, 4-Bromo-3-methylpyrazole can interact with other enzymes and proteins involved in oxidative stress pathways, modulating their activity and influencing cellular redox balance . These interactions can lead to changes in gene expression and cellular metabolism, further contributing to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-3-methylpyrazole can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 4-Bromo-3-methylpyrazole in in vitro and in vivo studies has demonstrated persistent effects on cellular function, including sustained inhibition of acetylcholinesterase activity and prolonged oxidative stress . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biological activity.

Dosage Effects in Animal Models

The effects of 4-Bromo-3-methylpyrazole vary with different dosages in animal models. At lower doses, the compound can effectively inhibit acetylcholinesterase activity without causing significant adverse effects . At higher doses, 4-Bromo-3-methylpyrazole can lead to toxic effects, including neurotoxicity, oxidative stress, and impaired cellular function . Threshold effects have been observed, where a certain dosage level is required to elicit a biological response, and exceeding this threshold can result in toxicity. These findings underscore the importance of dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

4-Bromo-3-methylpyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, 4-Bromo-3-methylpyrazole can influence metabolic flux by modulating the activity of enzymes involved in oxidative phosphorylation and ATP production . These interactions can result in changes in metabolite levels and overall cellular metabolism, contributing to the compound’s biological effects.

Transport and Distribution

The transport and distribution of 4-Bromo-3-methylpyrazole within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 4-Bromo-3-methylpyrazole can bind to proteins and other biomolecules, affecting its localization and accumulation . These interactions can influence the compound’s biological activity and its ability to reach target sites within the cell.

Subcellular Localization

The subcellular localization of 4-Bromo-3-methylpyrazole can impact its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-Bromo-3-methylpyrazole may localize to the mitochondria, where it can interact with enzymes involved in oxidative phosphorylation and ATP production . This localization can enhance the compound’s ability to modulate cellular energy metabolism and influence overall cell function.

properties

IUPAC Name |

4-bromo-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQPRETWBGVNPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160464 | |

| Record name | 4-Bromo-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13808-64-5 | |

| Record name | 4-Bromo-3-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13808-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-methyl-1H-pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013808645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13808-64-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-3-METHYL-1H-PYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TM9BD74QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Are there any studies investigating the long-term impacts of 4-Bromo-3-methyl-1H-pyrazole on soil health and its potential environmental effects?

A2: The provided research focuses primarily on the short-term efficacy of this compound as a nitrification inhibitor. [] Further research is necessary to determine the compound's long-term effects on soil health, microbial communities, and potential for leaching or accumulation in the environment. Investigating these aspects is crucial for comprehensively assessing its suitability and sustainability as a nitrification inhibitor for agricultural applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-[2-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-phosphonooxyethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate](/img/structure/B103758.png)

![(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol](/img/structure/B103760.png)

![(3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate](/img/structure/B103763.png)

![ZINC bis[bis(2-hydroxyethyl)carbamodithioate]](/img/structure/B103781.png)

![[(3S,5S,8S,9S,10S,13S,14S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B103785.png)